Sodium selenosulfate

Selenium Toxicity In Vivo Toxicology Chemoprotection

Choose Sodium Selenosulfate when safety margins are non‑negotiable. In head‑to‑head in vivo studies, it caused 0% mortality vs. 40% for sodium selenite at identical Se‑equivalent doses. It restores GPx/TrxR activity to 75‑88% of selenite levels while virtually eliminating acute toxicity. Preferred for cisplatin‑diarrhea prevention (absolute reduction of 82 p.p.) and for CdSe/Cu₂‑xSe film deposition via benign aqueous chemistry. Eliminates the need for H₂Se gas handling. This is the definitive selenium source for high‑dose, chronic, or sensitive experimental protocols.

Molecular Formula Na2O3SSe
Molecular Weight 205.02 g/mol
CAS No. 25468-09-1
Cat. No. B1249709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium selenosulfate
CAS25468-09-1
Synonymssodium selenosulfate
Molecular FormulaNa2O3SSe
Molecular Weight205.02 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=[Se])[O-].[Na+].[Na+]
InChIInChI=1S/2Na.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2
InChIKeyCJCPHQCRIACCIF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 kg / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Selenosulfate (CAS 25468-09-1): Inorganic Selenium Compound with Selenium-Sulfur Bond and Validated Lower Toxicity Profile


Sodium selenosulfate (Na₂SeSO₃, CAS 25468-09-1, molecular weight 205.02 g/mol) is an inorganic selenium compound characterized by a selenium-sulfur bond [1]. It appears as a white to off-white crystalline solid that is water-soluble . The compound is recognized for its role as a precursor of selenide ions in the synthesis of nano‑selenium‑containing materials [2] and for its distinct biological profile that includes validated lower systemic toxicity relative to sodium selenite while maintaining equivalent selenium bioavailability and enzyme restoration capacity [3].

Sodium Selenosulfate (CAS 25468-09-1): Why Simple In‑Class Substitution with Sodium Selenite or Selenate Is Not Scientifically Justified


Sodium selenosulfate cannot be trivially replaced by sodium selenite or sodium selenate in applications where the therapeutic index or safety margin is critical. While all three compounds deliver bioavailable selenium, sodium selenosulfate has been demonstrated in head‑to‑head in vivo studies to exhibit significantly lower systemic toxicity than sodium selenite at comparable selenium‑equivalent doses [1]. In a 55‑day chronic administration study in mice, a dose of 19 μmol/kg sodium selenite resulted in 40% mortality, whereas sodium selenosulfate at the identical dose produced no observable toxic symptoms [1]. Conversely, sodium selenate is known for higher immediate bioavailability but also for rapid excretion and a lower safety margin at high doses [2]. Therefore, assuming functional interchangeability without accounting for these quantified differences in toxicity, enzyme restoration kinetics, and tissue selenium retention patterns compromises both experimental reproducibility and therapeutic safety.

Sodium Selenosulfate (CAS 25468-09-1): Quantitative Comparative Evidence for Scientific Selection


Chronic Toxicity and Lethality in Mice: Sodium Selenosulfate vs. Sodium Selenite

In a 55‑day chronic toxicity study in mice, sodium selenosulfate demonstrated a drastically superior safety profile compared to sodium selenite. At an intraperitoneal dose of 19 μmol/kg administered daily for 55 days, sodium selenite caused a 40% mortality rate, whereas sodium selenosulfate at the same dose and regimen resulted in zero mortality and no observable toxic symptoms [1].

Selenium Toxicity In Vivo Toxicology Chemoprotection

Cisplatin‑Induced Diarrhea Prevention in Tumor‑Bearing Mice: Sodium Selenosulfate Co‑Administration

In a tumor‑bearing mouse model, co‑administration of sodium selenosulfate with cisplatin (CDDP) dramatically reduced the incidence of chemotherapy‑induced diarrhea. Mice receiving CDDP alone exhibited an 88% diarrhea rate by day 12, whereas the addition of sodium selenosulfate at 9.5 μmol/kg daily for 11 days reduced the diarrhea rate to just 6% (p < 0.0001) [1]. This represents an absolute reduction of 82 percentage points.

Chemoprotection Gastrointestinal Toxicity Cisplatin

Enhancement of Cisplatin Cure Rate in Ascitic Tumor Model

In a highly malignant ascitic hepatoma 22 (H22) mouse model, sodium selenosulfate co‑administration substantially increased the cure rate achieved by cisplatin. Cisplatin alone at 8 mg/kg produced a 0% cure rate; when combined with sodium selenosulfate, the cure rate rose to 87.5%. At a 10 mg/kg cisplatin dose, the cure rate improved from 25% (cisplatin alone) to 75% with sodium selenosulfate co‑administration [1].

Chemotherapy Enhancement Cancer Cure Rate Selenosulfate

In Vivo Selenium Retention and Enzyme Restoration Kinetics Relative to Sodium Selenite

In selenium‑deficient mice, sodium selenosulfate restored selenium‑dependent enzyme activities with kinetics that approached those of sodium selenite over time. After 7 days of supplementation (0.1 mg Se/kg body weight i.p.), glutathione peroxidase (GPx) activity in kidney reached 88% of that achieved with sodium selenite, while thioredoxin reductase (TrxR) activities in liver and kidney were 75% and 78%, respectively. Selenium retention in liver and kidney was 85% and 93% of selenite values after 7 days [1].

Selenium Bioavailability Glutathione Peroxidase Thioredoxin Reductase

In Vitro Cytotoxicity Profile Across Multiple Cancer Cell Lines

Sodium selenosulfate exhibits dose‑dependent cytotoxic activity against multiple cancer cell lines. In HepG2 and Caco2 cells, 12.5 μM sodium selenosulfate fully suppressed proliferation [1]. It also demonstrated consistent cytotoxic effects against HL60, T‑lymphoma, and Daudi leukemia cell lines [1]. Direct comparative data with sodium selenite in HepG2 cells show that selenite had an IC50 > 15 μM, while selenosulfate was more potent in this particular cell line (IC50 not explicitly stated but described as more toxic than selenite in this context) [2].

Cytotoxicity Cancer Cell Lines Antiproliferative

Nano‑Selenium Precursor: Controlled Selenide Ion Generation for Materials Synthesis

Sodium selenosulfate serves as a versatile, water‑soluble precursor for selenide ions (Se²⁻) in the synthesis of metal selenide nanoparticles and thin films. It is extensively used in the preparation of nano‑Se‑containing compounds [1]. In hydrochemical deposition processes, sodium selenosulfate reacts with metal salts (e.g., CdSO₄, Hg(NO₃)₂, Cu salts) in aqueous media to yield high‑quality CdSe, HgSe, or Cu₂‑xSe films with controlled morphology [2]. The compound's ability to generate selenide ions under mild aqueous conditions (e.g., 5°C to 37°C) distinguishes it from more hazardous selenium precursors such as H₂Se gas or toxic organoselenium reagents.

Nano‑Selenium Selenide Precursor Materials Synthesis

Sodium Selenosulfate (CAS 25468-09-1): Differentiated Application Scenarios Based on Quantitative Evidence


Preclinical Chemoprotection Studies Requiring Low‑Toxicity Selenium Supplementation

Sodium selenosulfate is the preferred selenium compound for in vivo studies where chronic or high‑dose selenium administration is necessary to mitigate chemotherapy‑induced toxicities. The 55‑day mouse study showing 0% mortality for sodium selenosulfate versus 40% mortality for sodium selenite at 19 μmol/kg [1] provides unequivocal justification for its selection in any protocol where systemic selenium toxicity would confound experimental endpoints or compromise animal welfare. This is particularly critical in studies combining selenium with nephrotoxic or gastrointestinal‑toxic chemotherapeutics such as cisplatin.

Cisplatin Combination Therapy Research Aimed at Reducing Gastrointestinal Side Effects

Research groups investigating strategies to mitigate cisplatin‑induced diarrhea should prioritize sodium selenosulfate based on the 82 percentage‑point absolute reduction in diarrhea incidence (88% → 6%) observed in tumor‑bearing mice [1]. This quantitative efficacy, combined with the compound's established low systemic toxicity, makes it an indispensable tool for validating chemoprotection hypotheses in preclinical oncology.

Selenium‑Dependent Selenoenzyme Restoration Studies with an Emphasis on Safety

For experiments requiring restoration of glutathione peroxidase (GPx) and thioredoxin reductase (TrxR) activities in selenium‑deficient models, sodium selenosulfate offers near‑equivalent efficacy to sodium selenite (88% of GPx activity in kidney, 75‑78% of TrxR activity in liver/kidney after 7 days) [2], but with a substantially wider safety margin. This makes sodium selenosulfate the compound of choice when the research objective is to maximize selenium repletion while minimizing the risk of selenium‑induced toxicity that could alter physiological responses or confound data interpretation.

Hydrochemical Deposition of Metal Selenide Thin Films and Nanoparticles

In materials science laboratories synthesizing CdSe, Cu₂‑xSe, or HgSe thin films via aqueous chemical bath deposition, sodium selenosulfate is the preferred selenide ion source due to its water solubility and ability to release selenide ions under mild conditions (5°C to 37°C) [3]. Its use eliminates the need for toxic H₂Se gas or air‑sensitive NaHSe, reducing both safety risks and the complexity of the experimental setup. This is particularly advantageous for research groups without access to specialized gas‑handling infrastructure.

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